molecular formula C17H12ClN3OS B3405149 (2Z)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide CAS No. 128627-66-7

(2Z)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide

Cat. No.: B3405149
CAS No.: 128627-66-7
M. Wt: 341.8 g/mol
InChI Key: ZEVRBWVVODZKAK-WDZFZDKYSA-N
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Description

The compound "(2Z)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide" is a 1,3,4-thiadiazole derivative featuring a 4-chlorophenyl substituent at position 5 and a (2Z)-3-phenylprop-2-enamide group at position 2. Its molecular formula is C₁₈H₁₄ClN₃OS, with a calculated molecular weight of 355.5 g/mol.

Structurally, the 4-chlorophenyl group increases lipophilicity, which may improve membrane permeability, while the enamide moiety offers hydrogen-bonding capabilities.

Properties

IUPAC Name

(Z)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3OS/c18-14-9-7-13(8-10-14)16-20-21-17(23-16)19-15(22)11-6-12-4-2-1-3-5-12/h1-11H,(H,19,21,22)/b11-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVRBWVVODZKAK-WDZFZDKYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate chlorinated aromatic aldehyde under acidic conditions.

    Coupling Reaction: The resulting thiadiazole intermediate is then coupled with a phenylprop-2-enamide derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reaction, controlling reaction parameters such as temperature and pH, and employing purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

(2Z)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to a receptor and block its activity, thereby preventing a particular biological pathway from proceeding.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares the target compound with structurally analogous derivatives, focusing on substituents, molecular weight, synthesis, and biological activity:

Compound Name & Source Substituents on Thiadiazole Molecular Weight (g/mol) Key Biological Activity Synthesis Method
Target Compound 4-Chlorophenyl (C₆H₄Cl), enamide 355.5 (calculated) Not reported (inferred plant growth promotion) Likely POCl₃-mediated cyclization
1,3,4-Thiadiazole derivatives (III) Pyridine-4’-carbonyl, aryl groups ~300–350 (estimated) Promotes wheat/cucumber growth at low doses Not detailed
Tetrazolyl arylureas (2h, 2j) Tetrazolyl, p-methoxy/p-bromo arylurea ~350–400 (estimated) Growth hormone and cytokinin activity Condensation of tetrazoles with acyl chlorides
5-(3-Phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine 3-Phenylpropyl, 2-chlorophenylamine Not provided Not reported POCl₃ reflux with thiosemicarbazides
Chromene-carboxamide derivative (CAS 1261027-67-1) 3-Methylphenyl, chromene-carboxamide 418.52 Unknown Not provided

Key Findings

Structural Variations and Bioactivity :

  • The target compound’s 4-chlorophenyl group distinguishes it from ’s pyridine-carbonyl derivatives and ’s 3-phenylpropyl substituents. Chlorine’s electron-withdrawing nature may enhance stability and binding affinity compared to methyl or methoxy groups in other aryl derivatives .
  • The enamide group in the target compound contrasts with the amine () and urea () moieties in analogs. The enamide’s conjugated system may improve electron delocalization, influencing reactivity and interactions with biological targets such as plant hormone receptors .

Synthesis Methods :

  • Thiadiazole derivatives are commonly synthesized via POCl₃-mediated cyclization of thiosemicarbazides under reflux . This method likely applies to the target compound, though reaction conditions (e.g., temperature, solvent) may vary based on substituent reactivity.

Biological Activity :

  • highlights that 1,3,4-thiadiazole derivatives with aryl substituents exhibit plant growth promotion at low concentrations (e.g., 10⁻⁶ M) . The target compound’s 4-chlorophenyl group may similarly enhance bioactivity through improved lipophilicity and target binding.
  • In contrast, tetrazolyl arylureas () demonstrate growth hormone and cytokinin activity , with compounds 2h and 2j showing efficacy comparable to synthetic auxins . This suggests that heterocyclic core (thiadiazole vs. tetrazole) significantly influences mode of action.

Physicochemical Properties :

  • The target compound’s lower molecular weight (355.5 g/mol) compared to ’s chromene-carboxamide (418.52 g/mol) may improve bioavailability, as smaller molecules often exhibit better membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide
Reactant of Route 2
Reactant of Route 2
(2Z)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide

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